molecular formula C5H10O2 B1615354 Oxanol CAS No. 56573-79-6

Oxanol

Cat. No.: B1615354
CAS No.: 56573-79-6
M. Wt: 102.13 g/mol
InChI Key: CELWCAITJAEQNL-YFKPBYRVSA-N
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Description

Oxanol is an organic compound that belongs to the class of tetrahydropyrans. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a hydroxyl group attached to the second carbon atom. The (S) designation indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxanol can be synthesized through several methods. One common approach involves the reduction of 2H-pyran-2-one using a chiral catalyst to ensure the desired stereochemistry. Another method includes the asymmetric hydrogenation of 2H-pyran-2-one using a rhodium-based catalyst. The reaction conditions typically involve the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale asymmetric hydrogenation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high yield. The use of chiral ligands and catalysts is crucial to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Oxanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be further reduced to form tetrahydropyran.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation, and amines for amination.

Major Products Formed

    Oxidation: Formation of 2H-pyran-2-one or 2H-pyran-2-aldehyde.

    Reduction: Formation of tetrahydropyran.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Oxanol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Oxanol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2H-pyran-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    2H-pyran-2-aldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.

Uniqueness

Oxanol is unique due to its chiral nature and the presence of a hydroxyl group, which imparts specific reactivity and biological activity

Properties

CAS No.

56573-79-6

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(2S)-oxan-2-ol

InChI

InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1

InChI Key

CELWCAITJAEQNL-YFKPBYRVSA-N

SMILES

C1CCOC(C1)O

Isomeric SMILES

C1CCO[C@@H](C1)O

Canonical SMILES

C1CCOC(C1)O

Origin of Product

United States

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